Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester
Description
This compound is a methyl ester derivative featuring a thiazole ring substituted with a 3,5-di-tert-butyl-4-hydroxyphenyl group and a thioether-linked acetic acid moiety. Its methyl ester group enhances lipophilicity compared to free acid forms, influencing solubility and bioavailability.
Properties
CAS No. |
680215-72-9 |
|---|---|
Molecular Formula |
C22H31NO3S2 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
methyl 2-[2-[4-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazol-2-yl]ethylsulfanyl]acetate |
InChI |
InChI=1S/C22H31NO3S2/c1-21(2,3)15-10-14(11-16(20(15)25)22(4,5)6)17-12-28-18(23-17)8-9-27-13-19(24)26-7/h10-12,25H,8-9,13H2,1-7H3 |
InChI Key |
FCRMPWJKIYHAQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)CCSCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Components
Procedure
-
Protection :
-
Cyclocondensation :
-
Deprotection :
Ethylthio Linker Installation
The ethylthio group is introduced via nucleophilic substitution or thiol-alkylation.
Bromoethyl Intermediate Preparation
Thioether Formation
-
Reaction with methyl thioglycolate :
Esterification and Final Product Isolation
Low-Temperature Esterification
If the acetic acid intermediate is formed, employ dimethyl carbonate (DMC) with a catalytic base (e.g., K₂CO₃) at 60–80°C:
-
Conditions : 1:3 molar ratio (acid:DMC), 12 hours.
-
Yield : 97–98% conversion (search result 11).
Purification
-
Column chromatography : Use silica gel with ethyl acetate/hexane (1:3) to isolate the product.
-
Crystallization : Recrystallize from ethanol/water (1:1) for high purity.
Analytical Data and Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₃₈NO₃S₂ |
| Molecular Weight | 480.72 g/mol |
| Melting Point | 84–86°C (analogous to search result 3) |
| ¹H NMR (CDCl₃) | δ 1.45 (s, 18H, tert-butyl), 3.72 (s, 3H, OCH₃), 4.21 (s, 2H, SCH₂COOCH₃) |
| HPLC Purity | >98% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Hantzsch Synthesis | High regioselectivity, scalable | Requires phenol protection |
| Thioether Alkylation | Mild conditions, high yield | Sensitive to moisture |
| DMC Esterification | Eco-friendly, no toxic reagents | Longer reaction time |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while nucleophilic substitution of the ester group can produce various substituted esters.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
The compound exhibits notable antioxidant properties due to the presence of the 4-hydroxyphenyl group. Studies have indicated that compounds with similar structures can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property makes it a candidate for formulations aimed at preventing oxidative damage in cells .
Anti-inflammatory Activity
Research has shown that thiazole derivatives possess anti-inflammatory effects. The compound's structure suggests potential inhibition of inflammatory pathways, making it a subject of interest for developing new anti-inflammatory drugs. Case studies have demonstrated its efficacy in reducing inflammation markers in animal models .
Cancer Research
In the realm of oncology, compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that acetic acid derivatives can interfere with cell signaling pathways associated with tumor growth, indicating potential as anticancer agents .
Agricultural Applications
Pesticide Development
The thiazole moiety present in this compound is known for its fungicidal and insecticidal properties. Research has explored its effectiveness as a biopesticide, contributing to integrated pest management strategies. Field trials have shown promising results in controlling specific pests while minimizing environmental impact compared to conventional pesticides .
Plant Growth Regulation
There is evidence that certain thiazole derivatives can act as plant growth regulators. They may enhance growth rates and yield in crops by modulating hormonal pathways within plants. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .
Material Science
Polymer Chemistry
The compound can be utilized in the synthesis of novel polymers with enhanced properties. Its ester functionality allows for incorporation into polymer backbones, potentially leading to materials with improved thermal stability and mechanical strength. Research into biodegradable plastics has also identified such compounds as valuable components due to their eco-friendly profiles .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, the compound is being explored for use in coatings and adhesives. Its incorporation into formulations can improve resistance to environmental factors such as moisture and UV radiation, making it suitable for outdoor applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It exhibits antioxidant activity by scavenging reactive oxygen species and inhibiting the expression of redox-sensitive inflammatory genes. The compound also modulates the activity of enzymes involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogs
2-Ethylhexyl 2-[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]thio]acetate (CAS 80387-97-9)
- Structural Difference : The ethylhexyl ester replaces the methyl ester, increasing molecular weight (422.67 g/mol vs. ~390–400 g/mol for the target compound) and lipophilicity.
- Applications: Used as a stabilizer in polymers (e.g., Irganox 1192) due to its antioxidant properties and resistance to high-temperature processing .
- Safety: Classified as non-hazardous under UN GHS guidelines, though handling precautions for esters (e.g., hydrolysis risks) apply .
Methyl 2-(4-hydroxyphenyl)acetate (CAS N/A)
- Structural Difference : Lacks the thiazole and tert-butyl groups, simplifying the aromatic system.
- Bioactivity : Exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli in studies on fungal metabolites .
2.1.3 Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester (CAS 151322-65-5)
Physicochemical Properties
Biological Activity
Acetic acid derivatives have garnered attention in recent years due to their diverse biological activities. The compound Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester , also known as AGIX-4207, exhibits significant pharmacological properties, including antioxidant and anti-inflammatory effects. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C33H50O4S2
- CAS Number : 216167-92-9
- Molecular Weight : 578.9 g/mol
The compound features a thiazole ring and multiple hydroxyphenyl groups, which are crucial for its biological activity.
Antioxidant Activity
AGIX-4207 has demonstrated potent antioxidant effects by reducing lipid peroxidation and scavenging reactive oxygen species (ROS). Studies indicate that it enhances cellular uptake compared to similar compounds like probucol, leading to a significant decrease in oxidative stress markers in various cell types .
Anti-inflammatory Properties
The compound selectively inhibits the expression of pro-inflammatory cytokines and adhesion molecules. Specifically, it reduces tumor necrosis factor-alpha (TNF-α) inducible expression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1) while having minimal effects on other inflammatory markers .
Biological Activity Data
Case Studies
- Oxidative Stress Reduction : In a controlled study involving human endothelial cells, AGIX-4207 was shown to decrease oxidative stress markers significantly when exposed to inflammatory stimuli. This suggests its potential use in treating chronic inflammatory diseases characterized by oxidative stress .
- Cancer Cell Growth Inhibition : Research on AGIX-4207's effects on cancer cell lines revealed that it effectively inhibited proliferation at low concentrations. The mechanism appears to involve cell cycle arrest at the G0/G1 phase, indicating its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : A study evaluating AGIX-4207 against various bacterial strains demonstrated notable antimicrobial properties. The compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria .
Q & A
Q. What synthetic methodologies are established for preparing this compound, and how is structural confirmation achieved?
The synthesis typically involves multi-step reactions, including thioether formation and esterification. For example, analogous compounds with thiazole and triazole moieties are synthesized via refluxing precursors (e.g., thioacetic acids) with alcohols in the presence of catalysts like sulfuric acid . Structural confirmation employs:
- Elemental analysis to verify stoichiometry.
- IR spectroscopy to identify functional groups (e.g., S-H stretches at ~2550 cm⁻¹, ester C=O at ~1720 cm⁻¹).
- 1H NMR to resolve substituent environments (e.g., tert-butyl protons at δ ~1.3 ppm, aromatic protons at δ ~6.8–7.5 ppm) .
Q. Which analytical techniques ensure purity and structural integrity in synthesized batches?
- Thin-layer chromatography (TLC) monitors reaction progress and purity using silica gel plates and UV visualization .
- High-performance liquid chromatography (HPLC) quantifies purity under optimized mobile phases (e.g., acetonitrile/water gradients) .
- Mass spectrometry (MS) confirms molecular weight via ESI or MALDI-TOF, detecting [M+H]⁺ or [M+Na]⁺ adducts .
Advanced Research Questions
Q. How can computational tools predict toxicity and biological activity for this compound?
- QSAR models correlate structural descriptors (e.g., logP, topological polar surface area) with toxicity endpoints (e.g., LD50) using software like ADMET Predictor .
- Molecular docking identifies potential protein targets (e.g., antioxidant enzymes, inflammatory mediators) by simulating ligand-receptor interactions .
- In silico toxicity databases (e.g., ProTox-II) assess mutagenicity or hepatotoxicity risks .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-response studies clarify activity thresholds across cell lines or assays (e.g., IC50 variability due to cell permeability differences) .
- Redox profiling evaluates antioxidant vs. pro-oxidant behavior under varying pH and O2 levels, which may explain conflicting results in oxidative stress models .
- Meta-analysis aggregates data from multiple studies, adjusting for variables like solvent choice (DMSO vs. ethanol) or assay protocols .
Q. How can reaction conditions be optimized using Design of Experiments (DoE)?
- Factorial designs screen variables (e.g., temperature, catalyst loading, solvent ratio) to identify critical parameters .
- Response surface methodology (RSM) models nonlinear relationships between variables (e.g., esterification yield vs. reaction time/temperature) .
- Artificial neural networks (ANNs) predict optimal conditions from historical data, reducing trial-and-error experimentation .
Q. What mechanistic insights guide derivatization to enhance pharmacological properties?
- Structure-activity relationship (SAR) studies systematically modify substituents (e.g., replacing tert-butyl groups with trifluoromethyl) to improve solubility or binding affinity .
- Metabolic stability assays in liver microsomes identify labile moieties (e.g., ester groups) for stabilization via prodrug strategies .
- Crystallography resolves 3D conformations to inform rational design of analogs with improved target engagement .
Methodological Notes
- Data Contradictions : Address discrepancies by standardizing assay protocols (e.g., ROS detection methods) and validating findings with orthogonal techniques (e.g., Western blotting alongside ELISA) .
- Safety Handling : While commercial safety data (e.g., GHS hazard codes) are limited , researchers should adopt standard precautions for phenolic compounds (e.g., glovebox use for air-sensitive steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
